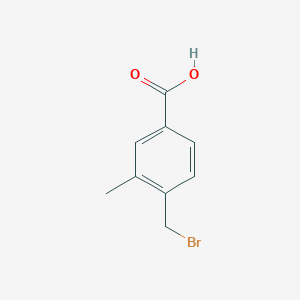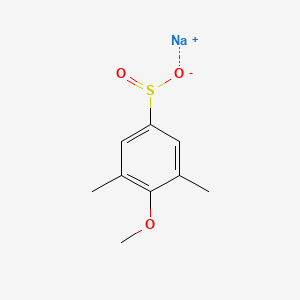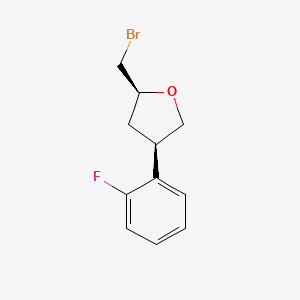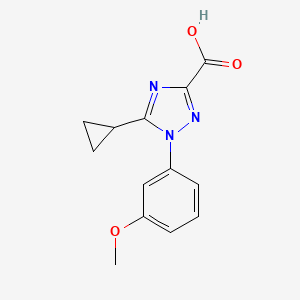
5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cycloaddition of aryl azides to phosphorus ketoylides. This method is particularly useful when the target compounds contain hydrophilic substituents . Another approach involves the decarboxylation of 1H-1,2,3-triazole-4-carboxylic acids . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which play a crucial role in its biological activities. For example, it has been shown to inhibit Rho GTPases, which are involved in cancer signaling and metastasis .
Comparison with Similar Compounds
5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:
1,5-Disubstituted 1,2,3-triazoles: These compounds also exhibit diverse biological activities and are studied for their potential therapeutic applications.
1,2,3-Triazole-4-carboxamides: Known for their anticancer and antimicrobial properties.
1,4-Disubstituted 1,2,3-triazoles: These are the most studied triazole derivatives and are known for their synthetic availability and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H13N3O3 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
5-cyclopropyl-1-(3-methoxyphenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3/c1-19-10-4-2-3-9(7-10)16-12(8-5-6-8)14-11(15-16)13(17)18/h2-4,7-8H,5-6H2,1H3,(H,17,18) |
InChI Key |
LDKRYLAFYYQCRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NC(=N2)C(=O)O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


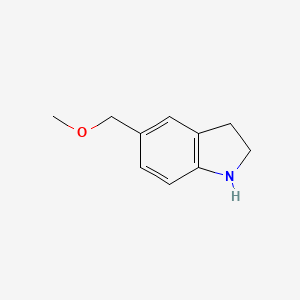


![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
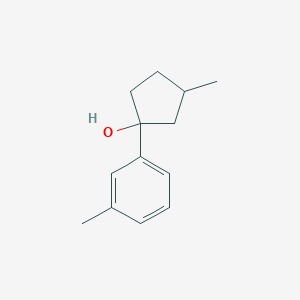
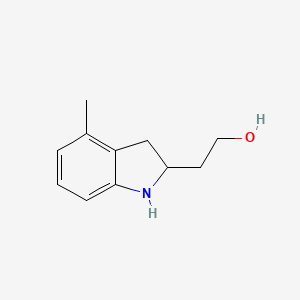
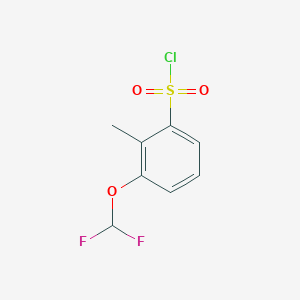

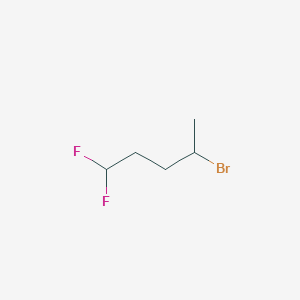

![1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13218509.png)
